![molecular formula C12H15BrN6O B2965116 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea CAS No. 2094351-85-4](/img/structure/B2965116.png)
1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential in drug discovery and development. The compound is a urea derivative that exhibits promising biological activities, making it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea involves the inhibition of specific enzymes, leading to the modulation of various signaling pathways. The compound has been shown to induce apoptosis in cancer cells by inhibiting protein kinase C and cyclin-dependent kinase 2, which are involved in cell proliferation and survival. It also exhibits neuroprotective effects by inhibiting glycogen synthase kinase 3β, which is implicated in the pathogenesis of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea has been shown to exhibit several biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit inflammation, and exhibit neuroprotective effects. The compound has also been shown to modulate glucose metabolism, which may have implications in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea in lab experiments are its potent biological activities and its potential as a therapeutic agent. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Direcciones Futuras
Future research on 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea could focus on several areas. These include the identification of additional targets for the compound, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic properties. The compound's potential in the treatment of metabolic disorders, neurodegenerative diseases, and cancer could also be explored further. Additionally, the compound's potential as a lead compound for the development of novel therapeutics could be investigated.
In conclusion, 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea is a promising compound that exhibits potent biological activities and has potential as a therapeutic agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Future research on the compound could focus on several areas, including the identification of additional targets, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea involves the reaction of 5-bromopyrazine-2-carboxylic acid with 1-(3-aminopropyl)-1H-pyrazole-4-carboxamide in the presence of a coupling agent, followed by treatment with N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase C, cyclin-dependent kinase 2, and glycogen synthase kinase 3β. These enzymes play a crucial role in various cellular processes, and their dysregulation is associated with several diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[(5-bromopyrazin-2-yl)methyl]-3-(3-pyrazol-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN6O/c13-11-9-15-10(7-16-11)8-17-12(20)14-3-1-5-19-6-2-4-18-19/h2,4,6-7,9H,1,3,5,8H2,(H2,14,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLCNVZFERXSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNC(=O)NCC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

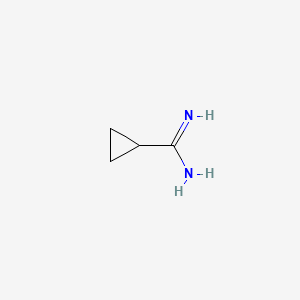
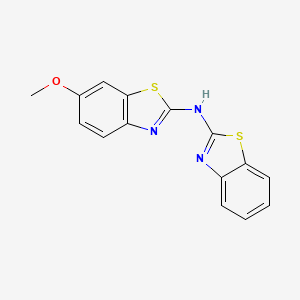
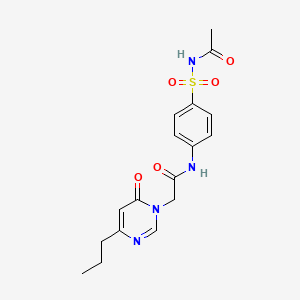
![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2965038.png)
![2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B2965040.png)
![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)
![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2965042.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2965043.png)
![2-[cycloheptyl(methyl)amino]-N-methylacetamide](/img/structure/B2965045.png)
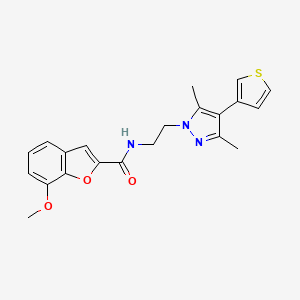
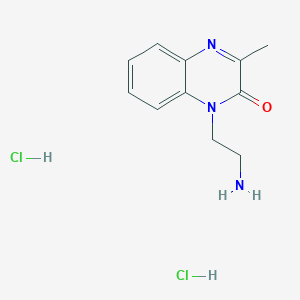
![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2965053.png)
![N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2965055.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2965056.png)